molecular formula C11H16N4OS B6459798 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 2549047-56-3

1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B6459798
CAS No.: 2549047-56-3
M. Wt: 252.34 g/mol
InChI Key: XCCZKPPPTZOARJ-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant part of modern organic chemistry . Over the past 20 years, the design of biologically active compounds based on piperidine derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine derivatives can be modified to enhance their biological activity .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their structure. These properties can influence their solubility, stability, and reactivity .

Mechanism of Action

Target of Action

The primary target of 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner . It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This compound modulates biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized for lipophilic substitution, providing ATP-competitive, nano-molar inhibitors . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary depending on their structure and the specific conditions under which they are used. Some piperidine derivatives have been evaluated for their cytotoxicity on human cells and were found to be non-toxic .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new piperidine derivatives with enhanced biological activity and improved safety profiles .

Biochemical Analysis

Biochemical Properties

1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase B (Akt). Protein kinase B is a crucial component of intracellular signaling pathways that regulate cell growth and survival. The compound interacts with protein kinase B by binding to its active site, thereby inhibiting its activity. This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to protein kinase B . Additionally, the compound may interact with other enzymes and proteins involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, further influencing cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. By inhibiting protein kinase B, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of protein kinase B can lead to reduced cell proliferation and increased apoptosis . The compound’s impact on cell signaling pathways, such as the PI3K-Akt-mTOR pathway, can also affect processes like protein synthesis, cell cycle progression, and cell survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly protein kinase B. The compound binds to the active site of protein kinase B, preventing ATP from binding and thereby inhibiting the enzyme’s activity . This inhibition disrupts the downstream signaling pathways that protein kinase B regulates, leading to changes in gene expression and cellular function. Additionally, the compound may inhibit other enzymes and proteins within the PI3K signaling pathway, further contributing to its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can modulate biomarkers of signaling through protein kinase B in vivo and inhibit tumor growth in animal models . The compound may undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . These factors can affect the compound’s efficacy and duration of action in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protein kinase B and modulate cellular processes without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interactions with enzymes and cofactors. The compound is metabolized in vivo, leading to the formation of metabolites that may have different biological activities . The enzymes responsible for the metabolism of the compound include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of xenobiotics. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its efficacy and safety. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the body . Additionally, the compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of the compound can help optimize its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound’s localization to the cytoplasm or nucleus can influence its interactions with protein kinase B and other biomolecules involved in cellular signaling pathways. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-17-11-13-5-2-9(14-11)15-6-3-8(4-7-15)10(12)16/h2,5,8H,3-4,6-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCZKPPPTZOARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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